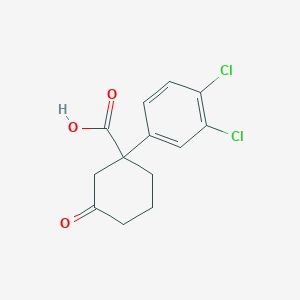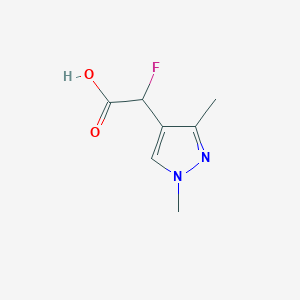
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is an organic compound characterized by the presence of a pyrazole ring substituted with two methyl groups and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 1,3-dimethyl-1H-pyrazole.
Introduction of the Fluoroacetic Acid Moiety: The 1,3-dimethyl-1H-pyrazole can then be reacted with a fluoroacetic acid derivative. One common method involves the use of ethyl fluoroacetate in the presence of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the fluoroacetic acid moiety to an alcohol.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound can be used to study metabolic pathways involving fluoroacetate derivatives.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid depends on its interaction with biological targets. The fluoroacetic acid moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect metabolic pathways, particularly those involving the citric acid cycle.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the fluoro group, resulting in different reactivity and biological activity.
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-chloroacetic acid: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and in materials science for the development of advanced materials.
Properties
Molecular Formula |
C7H9FN2O2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-4-5(3-10(2)9-4)6(8)7(11)12/h3,6H,1-2H3,(H,11,12) |
InChI Key |
HGBPFGIHWGRERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
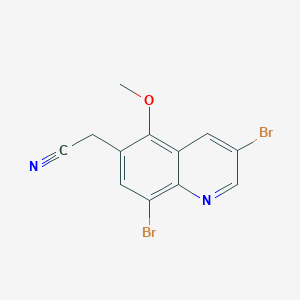
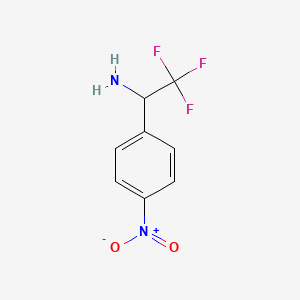
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile](/img/structure/B13085103.png)
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)

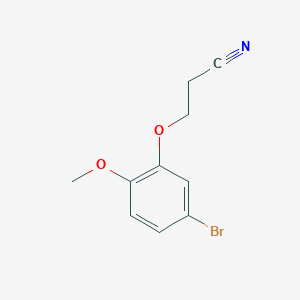
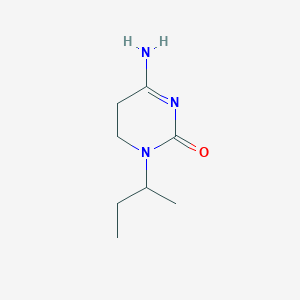
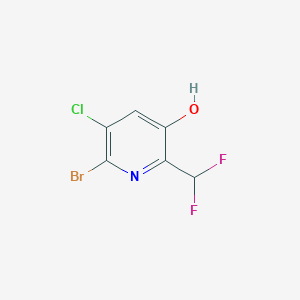
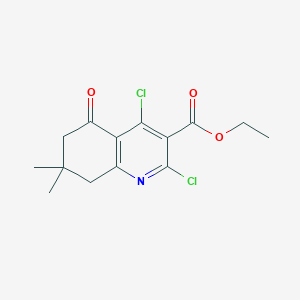
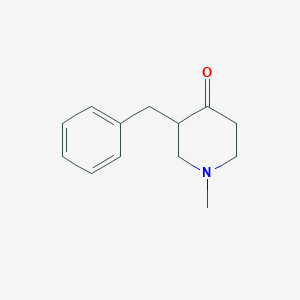
![10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13085154.png)
